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Compound of Interest

Compound Name: 2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B1331294 Get Quote

Technical Guide: 2-(1H-pyrrol-1-
yl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 2-(1H-pyrrol-1-yl)benzohydrazide. Due to limited publicly

available experimental data for this specific isomer, information from closely related compounds

and computational predictions are included to offer a thorough profile.

Core Chemical and Physical Properties
2-(1H-pyrrol-1-yl)benzohydrazide is an organic compound featuring a pyrrole ring linked to a

benzohydrazide moiety at the ortho position. This structure is of interest in medicinal chemistry

due to the known biological activities of both the pyrrole and benzohydrazide pharmacophores.

Table 1: Physical and Chemical Properties of 2-(1H-pyrrol-1-yl)benzohydrazide and Related

Compounds
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Property
Value for 2-(1H-pyrrol-1-
yl)benzohydrazide

Notes

Molecular Formula C₁₁H₁₁N₃O[1]

Molecular Weight 201.22 g/mol [1]

CAS Number 31739-63-6[1]

Appearance Solid (predicted)
Form is specified as solid by a

commercial supplier.[2]

Melting Point Data not available

A related compound, N'-(2-

Benzoyl-5,5-dimethyl-6-(p-

tolyl)-2,3,4,5-

tetrahydropyridazin-3-

yl)benzohydrazide, has a

melting point of 134-136 °C.

Boiling Point Data not available

Solubility Data not available

A structurally similar

compound, N'-[2-(1H-pyrrol-1-

yl)benzoyl]benzenesulfonohydr

azide, has a predicted water

solubility of 27.1 µg/mL.

LogP (calculated) 1.78[2] Indicates moderate lipophilicity.

Table 2: Computed Spectral Data for 2-(1H-pyrrol-1-yl)benzohydrazide
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Spectral Data Type Predicted Values Notes

¹H NMR

Chemical shifts for aromatic

and pyrrole protons are

expected in the range of 6.0-

8.0 ppm. The -NH and -NH₂

protons would likely appear as

broad singlets at a lower field.

For a similar series of 4-(2,5-

dimethyl-1H-pyrrol-1-yl)-N'-(2-

(substituted)acetyl)benzohydra

zides, the -NH protons

appeared as doublets around

9.70 and 10.14 ppm.[3]

¹³C NMR

Aromatic and pyrrole carbons

are predicted to be in the 100-

150 ppm range. The carbonyl

carbon is expected at a lower

field, likely above 160 ppm.[3]

In a related compound, 4-(2,5-

dimethyl-1H-pyrrol-1-yl)-N'-(2-

phenylacetyl)benzohydrazide,

two carbonyl carbons were

observed at 164.21 and

169.30 ppm.[3]

IR Spectroscopy

Expected characteristic peaks

include N-H stretching (around

3200-3400 cm⁻¹), C=O

stretching (around 1650 cm⁻¹),

and C-N and C=C stretching in

the fingerprint region.

For a similar compound, 4-

(2,5-dimethyl-1H-pyrrol-1-yl)-

N'-(2-

phenylacetyl)benzohydrazide,

N-H stretches were observed

at 3245 and 3025 cm⁻¹, and

C=O stretches at 1679 and

1647 cm⁻¹.[3]

Mass Spectrometry

The molecular ion peak

[M+H]⁺ would be expected at

m/z 202.22.

The fragmentation pattern

would likely involve cleavage

of the hydrazide group.

Experimental Protocols
While a specific protocol for the synthesis of 2-(1H-pyrrol-1-yl)benzohydrazide is not detailed

in the available literature, a general and reliable method can be inferred from the synthesis of

its isomers and related benzohydrazide derivatives. The most probable synthetic route involves

a two-step process starting from 2-(1H-pyrrol-1-yl)benzoic acid.

Synthesis of Methyl 2-(1H-pyrrol-1-yl)benzoate
(Intermediate)
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Objective: To convert the carboxylic acid to its corresponding methyl ester to facilitate the

subsequent reaction with hydrazine.

Materials:

2-(1H-pyrrol-1-yl)benzoic acid

Methanol (anhydrous)

Sulfuric acid (concentrated) or Thionyl chloride

Sodium bicarbonate (saturated solution)

Anhydrous magnesium sulfate

Organic solvent (e.g., dichloromethane or diethyl ether)

Procedure (Fischer Esterification):

Dissolve 2-(1H-pyrrol-1-yl)benzoic acid in an excess of anhydrous methanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Reflux the mixture for several hours (typically 4-8 hours), monitoring the reaction progress by

Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and neutralize the excess

acid with a saturated solution of sodium bicarbonate.

Extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to obtain the crude methyl 2-(1H-pyrrol-1-yl)benzoate.

Purify the crude product by column chromatography or recrystallization if necessary.

Synthesis of 2-(1H-pyrrol-1-yl)benzohydrazide
Objective: To form the hydrazide by reacting the methyl ester with hydrazine hydrate.
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Materials:

Methyl 2-(1H-pyrrol-1-yl)benzoate

Hydrazine hydrate (80-100%)

Ethanol

Procedure:

Dissolve methyl 2-(1H-pyrrol-1-yl)benzoate in ethanol.

Add an excess of hydrazine hydrate to the solution.

Reflux the reaction mixture for several hours (typically 2-6 hours), monitoring the

disappearance of the starting material by TLC.

Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it.

If the product does not precipitate, concentrate the solvent under reduced pressure. The

resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an

ethanol/water mixture).

Biological Activity and Signaling Pathways
Derivatives of pyrrole and benzohydrazide are known to exhibit a wide range of biological

activities, including antibacterial, antifungal, and antitubercular properties.[3][4] For the class of

pyrrolyl benzohydrazides, a significant mechanism of action against Mycobacterium

tuberculosis is the inhibition of two key enzymes: enoyl-acyl carrier protein (enoyl-ACP)

reductase (InhA) and dihydrofolate reductase (DHFR).[3]

Enoyl-ACP Reductase (InhA): This enzyme is crucial for the synthesis of mycolic acids,

which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell

wall formation, leading to bacterial cell death.
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Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folate biosynthesis pathway,

which is necessary for the production of nucleotides and certain amino acids. Inhibiting

DHFR disrupts DNA synthesis and repair, ultimately halting bacterial replication.

The dual inhibition of these two distinct pathways makes this class of compounds promising

candidates for overcoming drug resistance.

Proposed Inhibitory Pathway of 2-(1H-pyrrol-1-
yl)benzohydrazide

2-(1H-pyrrol-1-yl)benzohydrazide
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Caption: Proposed dual inhibitory mechanism of 2-(1H-pyrrol-1-yl)benzohydrazide.

Experimental Workflow for Assessing Biological Activity
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Synthesis and Purification of
2-(1H-pyrrol-1-yl)benzohydrazide
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Caption: A typical workflow for the biological evaluation of the title compound.

Conclusion
2-(1H-pyrrol-1-yl)benzohydrazide represents a molecule of significant interest for further

investigation, particularly in the context of developing new antitubercular agents. While

experimental data on this specific isomer is scarce, the known activities of its structural analogs

suggest a high potential for biological activity through the dual inhibition of InhA and DHFR. The

synthetic protocols and characterization data provided in this guide, though partly inferred from

related compounds, offer a solid foundation for researchers to synthesize and evaluate this

compound. Further experimental validation of its physical, chemical, and biological properties is

warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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